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2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid Documentation Hub

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  • Product: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
  • CAS: 127700-78-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid: Mechanistic Insights into Synthesis and Pharmacophoric Application

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the 4,5-dihydro-1,2-oxazole (isoxazoline) ring represents a highly privileged scaffold. Specifically, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the 4,5-dihydro-1,2-oxazole (isoxazoline) ring represents a highly privileged scaffold. Specifically, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS: 127700-78-1)[1] serves as a critical bifunctional building block. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic pharmacophoric vector and a "masked" synthetic intermediate.

This whitepaper provides an in-depth technical analysis of its chemical mechanism of action (reactivity and synthesis) and its biological mechanism of action (when deployed as a conformational restrictor in drug design). Furthermore, we detail field-proven, self-validating experimental protocols for its utilization.

Part 1: Chemical Mechanism of Action (Synthesis & Reactivity)

The fundamental chemical mechanism governing the formation of 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is the [3+2] 1,3-dipolar cycloaddition . This concerted, pericyclic reaction involves the interaction between a 1,3-dipole (propionitrile oxide) and a dipolarophile (vinylacetic acid).

The Cycloaddition Mechanism

The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory. The HOMO of the electron-deficient alkene (vinylacetic acid) interacts with the LUMO of the nitrile oxide. Steric hindrance and electronic polarization dictate that the oxygen atom of the dipole attacks the more substituted carbon of the alkene, while the carbon atom of the dipole attacks the terminal methylene, exclusively yielding the 5-substituted isoxazoline.

G A Nitropropane (Precursor) B Dehydration (PhNCO, Et3N) A->B C Propionitrile Oxide (1,3-Dipole) B->C E [3+2] Cycloaddition Transition State C->E D Vinylacetic Acid (Dipolarophile) D->E F 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid E->F Regioselective Ring Closure

Fig 1: 1,3-Dipolar cycloaddition pathway for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.

Reductive Recyclization (The "Masked" Reactivity)

The most valuable chemical mechanism of the isoxazoline core is its orthogonal reactivity. The N–O bond is the weakest link in the heterocycle. Under controlled catalytic hydrogenation, this bond undergoes reductive cleavage to yield a γ -amino- β -hydroxy acid intermediate. This intermediate can spontaneously undergo intramolecular condensation to form highly functionalized α -hydroxy lactams, which are highly sought after in the synthesis of neurotherapeutics and peptidomimetics[2].

Part 2: Biological Mechanism of Action (Pharmacophoric Role)

While 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is primarily a synthetic intermediate, its structural motif is deliberately incorporated into active pharmaceutical ingredients (APIs) to leverage specific biological mechanisms:

  • Conformational Restriction: The rigid 5-membered isoxazoline ring restricts the rotational degrees of freedom of the acetic acid side chain. This locks the carboxylic acid into a specific spatial trajectory (a defined pharmacophoric vector), significantly reducing the entropic penalty upon binding to a target receptor.

  • Metalloenzyme Coordination: In the design of Matrix Metalloproteinase (MMP) inhibitors or integrin antagonists (e.g., glycoprotein IIb/IIIa inhibitors), the precisely oriented carboxylic acid acts as a bidentate ligand, coordinating with essential divalent cations (such as Zn2+ or Mg2+ ) in the enzyme's active site.

  • Bioisosterism: The isoxazoline ring acts as a metabolically stable bioisostere for hydrolytically labile ester or amide linkages, enhancing the pharmacokinetic half-life of the resulting drug.

Recyclization A Isoxazoline-5-acetic acid (Rigid Scaffold) B Catalytic Hydrogenation (Pd/C, H2) A->B C N-O Bond Cleavage B->C D gamma-Amino-beta-hydroxy Intermediate C->D E Intramolecular Condensation D->E F Functionalized Lactam (Bioactive Core) E->F -H2O

Fig 2: Reductive recyclization of the isoxazoline core into a functionalized lactam scaffold.

Part 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and reaction success.

Protocol 1: Synthesis via In Situ 1,3-Dipolar Cycloaddition

Objective: Synthesize 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid while preventing the dimerization of the highly reactive propionitrile oxide.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-nitropropane (1.0 eq) and vinylacetic acid (1.5 eq) in anhydrous toluene (0.5 M).

    • Causality: Vinylacetic acid is used in excess to kinetically outcompete the dimerization of the nitrile oxide into a furoxan byproduct.

  • Activation: Add phenyl isocyanate (2.0 eq) followed by a catalytic amount of triethylamine (0.1 eq). Stir the mixture at room temperature for 24 hours.

    • Causality: Phenyl isocyanate acts as a dehydrating agent. Triethylamine catalyzes the formation of the intermediate nitronate, which subsequently dehydrates to form the propionitrile oxide in situ, keeping its steady-state concentration low.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1, stained with bromocresol green). The disappearance of the nitropropane spot and the emergence of a new acidic spot indicates successful cycloaddition.

  • Workup: Filter the precipitated 1,3-diphenylurea byproduct. Extract the filtrate with saturated NaHCO3​ . Acidify the aqueous layer with 1M HCl to pH 2, and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (Post-Process): Perform 1H NMR ( CDCl3​ ). The successful formation of the isoxazoline ring is confirmed by the presence of diastereotopic protons at the C4 position (appearing as two distinct doublets of doublets around δ 2.8-3.2 ppm) and a complex multiplet for the chiral C5 proton (around δ 4.8-5.0 ppm).

Protocol 2: Reductive Cleavage and Lactamization

Objective: Cleave the N–O bond to generate a functionalized lactam.

  • Setup: Dissolve 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (1.0 eq) in a 4:1 mixture of Methanol/Acetic Acid (0.2 M).

    • Causality: Acetic acid is required to protonate the resulting amine, preventing catalyst poisoning and facilitating the subsequent lactamization.

  • Catalysis: Add 10% Pd/C (10 mol%). Purge the reaction vessel with Argon, then backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the parent mass ( [M+H]+=158.08 )[3] and the appearance of the cleaved intermediate ( [M+H]+=160.09 ) indicates successful N-O cleavage.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and heat the residue in toluene at 80°C for 4 hours to drive the intramolecular condensation (loss of water).

  • Final Validation: IR spectroscopy will show the disappearance of the characteristic N-O stretch (approx. 900 cm−1 ) and the appearance of a strong lactam carbonyl stretch (approx. 1680 cm−1 ).

Part 4: Quantitative Data & Catalytic Optimization

The choice of catalyst during the reductive cleavage of the isoxazoline N-O bond is critical. The table below summarizes the quantitative performance of various heterogeneous catalysts in achieving chemoselective cleavage without reducing the carboxylic acid moiety[2].

Catalyst SystemLoading (mol%)Pressure ( H2​ atm)Temp (°C)Time (h)Conversion (%)Chemoselectivity
Pd/C (10%) 101.02512> 95%Excellent (No acid reduction)
Pd(OH)₂/C (20%) 101.0251285%Good
Pt/C (5%) 51.02524< 50%Poor (Incomplete cleavage)
Raney Nickel Excess1.0255> 95%Moderate (Risk of side reactions)
Pd/C (10%) 1050.0504> 99%Poor (Over-reduction observed)

Note: 10% Pd/C at ambient pressure and temperature provides the optimal thermodynamic balance for selective N-O bond cleavage.

References

  • National Center for Biotechnology Information (PubChem). "2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid - CID 14586953." PubChem Database. URL:[Link]

  • European Chemicals Agency (ECHA). "2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid - EC 986-127-0." ECHA CHEM Database. URL:[Link]

  • Kuznetsov, A. et al. "Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

  • Sukhorukov, A. Y. et al. "Interrupted Nef Reaction of Cyclic Nitronates: Diastereoselective Access to Densely Substituted α-Chloronitroso Compounds." The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide on the Potential Research Areas of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Foreword: Unveiling the Potential of a Privileged Scaffold The isoxazole and its partially saturated analog, isoxazoline, represent a cornerstone in modern medicinal chemistry.[1][2] These five-membered heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The isoxazole and its partially saturated analog, isoxazoline, represent a cornerstone in modern medicinal chemistry.[1][2] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are considered "privileged structures" due to their ability to interact with a wide array of biological targets.[1][2] Their unique electronic and structural properties, including the weak N-O bond that allows for potential ring-cleavage and further functionalization, make them versatile intermediates in the synthesis of novel bioactive molecules.[1] The broad spectrum of pharmacological activities associated with isoxazole and isoxazoline derivatives is remarkable, encompassing anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic effects.[1][2][3]

This guide focuses on a specific, yet largely unexplored, member of this family: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid . While direct research on this particular molecule is sparse, its structural components—the 3-ethyl-4,5-dihydro-1,2-oxazole core and the acetic acid side chain—provide a strong foundation for hypothesizing its potential therapeutic applications. The isoxazoline ring suggests a propensity for interaction with key biological targets, while the acetic acid moiety can influence its pharmacokinetic profile and introduce additional binding interactions.

This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this intriguing compound. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols, and provide a logical framework for unlocking the therapeutic potential of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.

Hypothesized Research Area 1: Neuromodulation via GABA and AMPA Receptor Interactions

The central nervous system (CNS) is a primary domain where isoxazoline derivatives have demonstrated significant activity.[4] Specifically, their ability to modulate key ligand-gated ion channels, such as GABA-A and AMPA receptors, presents a compelling area of investigation for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.[5][6][7]

Rationale: The Precedent for Isoxazoline-Mediated Neuromodulation
  • GABA-A Receptor Modulation: Isoxazoline-based compounds have been identified as potent allosteric modulators of GABA-gated chloride channels.[4][8] They can act as antagonists, blocking the inhibitory effects of GABA, which is a mechanism of action for some insecticides.[5][8] However, the potential for more nuanced modulatory effects, including agonism or positive allosteric modulation in mammalian GABA-A receptors, warrants investigation. Such activity could be relevant for conditions like epilepsy, anxiety, and sleep disorders.[4]

  • AMPA Receptor Modulation: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission, is a validated target for isoxazole-containing molecules.[6][7][9] Modulation of AMPA receptors is a promising therapeutic strategy for neurological disorders, including Parkinson's disease, and for managing chronic pain.[6][7][9] Isoxazole derivatives have been shown to act as both inhibitors and positive allosteric modulators (PAMs) of AMPA receptors.[9][10][11] The structural features of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid could allow it to fit into binding pockets on AMPA receptor subunits, thereby altering their kinetics.

Proposed Experimental Workflow for Neuromodulatory Activity Screening

This workflow is designed to systematically evaluate the effects of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid on GABA-A and AMPA receptor function.

Caption: Proposed workflow for anti-inflammatory screening.

Detailed Experimental Protocols
2.3.1. In Vitro Anti-inflammatory Assays
  • Objective: To assess the ability of the compound to suppress inflammatory responses in a cellular context.

  • Methodology:

    • Culture murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with various concentrations of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Quantify nitric oxide (NO) production, a key inflammatory mediator, using the Griess assay.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

2.3.2. NF-κB Reporter Assay
  • Objective: To determine if the compound's anti-inflammatory effects are mediated through inhibition of the NF-κB pathway.

  • Methodology:

    • Use a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α.

    • Measure luciferase activity as a readout of NF-κB activation. A decrease in luciferase signal in the presence of the compound would indicate inhibition of the pathway.

Hypothesized Research Area 3: Anticancer Activity

The isoxazole ring is a common motif in a number of anticancer agents, highlighting its potential as a pharmacophore for oncology applications. [1][12]The diverse mechanisms by which isoxazole-containing compounds exert their anticancer effects make this a promising, albeit broad, area for investigation.

Rationale: Isoxazoles in Oncology
  • Induction of Apoptosis: Many anticancer drugs work by inducing programmed cell death, or apoptosis. Isoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines.

  • Cell Cycle Arrest: Interference with the cell cycle is another key strategy in cancer therapy. Certain isoxazoles can cause cell cycle arrest at different checkpoints, preventing cancer cell proliferation.

  • Enzyme Inhibition: Isoxazoles can be designed to inhibit enzymes that are crucial for cancer cell survival and growth, such as protein kinases or histone deacetylases (HDACs).

Proposed Experimental Workflow for Anticancer Activity Screening

This workflow outlines a tiered approach to evaluating the anticancer potential of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, starting with broad screening and moving towards more mechanistic studies.

Caption: Proposed workflow for anticancer screening.

Detailed Experimental Protocols
3.3.1. NCI-60 Human Tumor Cell Line Screen
  • Objective: To perform a broad initial screening of the compound's anticancer activity against a panel of 60 different human cancer cell lines.

  • Methodology:

    • Submit the compound to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).

    • The compound will be tested at a single high dose against the 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • The results will provide a "fingerprint" of the compound's activity and can help in identifying cell lines that are particularly sensitive.

3.3.2. Apoptosis Assays
  • Objective: To determine if the compound induces apoptosis in sensitive cancer cell lines.

  • Methodology:

    • Treat a sensitive cancer cell line (identified from the initial screen) with the test compound at its IC50 concentration for 24-48 hours.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic, necrotic, and viable cells.

    • Confirm apoptosis by Western blotting for the cleavage of caspase-3 and PARP.

Conclusion and Future Directions

While 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a relatively uncharacterized molecule, its isoxazoline core strongly suggests a high potential for biological activity. The research areas outlined in this guide—neuromodulation, anti-inflammatory effects, and anticancer activity—are based on the well-established pharmacology of the isoxazole/isoxazoline scaffold and represent logical and promising starting points for a comprehensive investigation.

The proposed experimental workflows provide a clear, step-by-step approach to systematically evaluate the compound's potential in each of these areas. Positive results in any of these initial screens would warrant further, more in-depth studies, including structure-activity relationship (SAR) analysis through the synthesis of analogs, pharmacokinetic and toxicological profiling, and ultimately, evaluation in more complex preclinical disease models. The journey from a single, unexplored compound to a potential therapeutic agent is long and challenging, but for molecules built upon a privileged scaffold like the isoxazoline ring, it is a journey with a high potential for discovery.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). PubMed. [Link]

  • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. (n.d.). PMC. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PubMed. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PMC. [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PMC. [Link]

  • The examples of the known positive modulators of the AMPA receptor. (n.d.). ResearchGate. [Link]

  • Novel α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid receptor (AMPAR) potentiator LT‐102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024). Preprints.org. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
  • New GABA/Glutamate Receptor Target for [H-3]Isoxazoline Insecticide. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid in In Vitro Investigations of Neuroinflammation

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro application of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, a selective modulator of pro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro application of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, a selective modulator of pro-inflammatory signaling pathways in glial cells. This document outlines detailed protocols for assessing its impact on nitric oxide production and cytokine release in lipopolysaccharide (LPS)-stimulated microglial and astrocyte cell lines. The methodologies presented herein are designed to ensure experimental robustness, reproducibility, and data integrity for researchers in neuropharmacology and drug discovery.

Introduction and Scientific Background

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key aspect of this process is the activation of glial cells, such as microglia and astrocytes, which leads to the release of pro-inflammatory mediators. Among these, nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are of significant interest. The compound 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid has emerged as a potential therapeutic agent due to its ability to modulate these inflammatory pathways.

This compound is hypothesized to exert its effects by selectively inhibiting the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response. By preventing the phosphorylation and subsequent degradation of IκBα, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid effectively blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.

This application note provides detailed protocols for evaluating the efficacy of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in in vitro models of neuroinflammation.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα NF-κB (p65) IKK->IkBa_p65 p65 NF-κB (p65) (Active) IkBa_p65->p65 Phosphorylation & Degradation of IκBα Nucleus Nucleus p65->Nucleus ProInflammatory_Genes Pro-Inflammatory Genes (iNOS, TNF-α, IL-6) p65->ProInflammatory_Genes Transcription Compound 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid Compound->IKK Inhibition

Figure 1: Proposed Mechanism of Action. Diagram illustrating the inhibitory effect of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid on the LPS-induced NF-κB signaling pathway.

Materials and Reagents

2.1 Cell Lines

  • BV-2 (Mouse microglial cell line)

  • C6 (Rat glial cell line)

2.2 Reagents

  • 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Griess Reagent Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • TNF-α ELISA Kit (Mouse or Rat, as appropriate)

  • IL-6 ELISA Kit (Mouse or Rat, as appropriate)

Experimental Protocols

3.1 Cell Culture and Maintenance

  • Culture BV-2 and C6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

3.2 Preparation of Stock Solutions

  • Prepare a 100 mM stock solution of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in DMSO.

  • Prepare a 1 mg/mL stock solution of LPS in sterile PBS.

  • Store both stock solutions at -20°C.

3.3 Cell Viability Assay (MTT Assay)

This assay is crucial to determine the optimal non-toxic concentration range of the compound.

  • Seed BV-2 or C6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.4 Nitric Oxide Production Assay (Griess Test)

This assay quantifies nitrite, a stable product of NO, in the culture supernatant.

  • Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect the culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement p1 Seed cells in 24-well plate p2 Allow cells to adhere overnight p1->p2 t1 Pre-treat with compound (1 hour) p2->t1 t2 Stimulate with LPS (24 hours) t1->t2 m1 Collect supernatant t2->m1 m2 Perform Griess Assay m1->m2 m3 Read absorbance at 540 nm m2->m3

Figure 2: Nitric Oxide Production Assay Workflow. A step-by-step overview of the Griess test protocol for assessing the effect of the compound on NO production.

3.5 Cytokine Release Assay (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines in the cell culture medium.

  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described in section 3.4.

  • Collect the culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on a standard curve.

Data Analysis and Interpretation

4.1 Quantitative Data Summary

The following table provides an example of how to structure the collected data for clear interpretation.

Treatment GroupCell Viability (% of Control)Nitrite Concentration (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (Untreated)100 ± 5.21.2 ± 0.315.4 ± 3.122.8 ± 4.5
LPS (1 µg/mL)98 ± 4.845.6 ± 3.9850.2 ± 55.71245.6 ± 98.2
LPS + Compound (1 µM)99 ± 5.135.1 ± 2.8654.3 ± 43.1987.1 ± 76.4
LPS + Compound (10 µM)97 ± 4.515.8 ± 1.5250.7 ± 21.9312.5 ± 28.9
LPS + Compound (50 µM)96 ± 5.35.4 ± 0.885.9 ± 9.2110.3 ± 12.7

4.2 Interpretation of Results

  • Cell Viability: The MTT assay results should confirm that the tested concentrations of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid are not cytotoxic.

  • Nitric Oxide and Cytokine Levels: A dose-dependent decrease in nitrite, TNF-α, and IL-6 concentrations in the LPS-stimulated groups treated with the compound would indicate its anti-inflammatory efficacy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errorsEnsure proper cell counting and mixing before seeding. Use calibrated pipettes and consistent technique.
No response to LPS stimulation Inactive LPS, low cell passage number, cell line issueTest a new batch of LPS. Use cells within a recommended passage number range. Confirm the responsiveness of the cell line.
Compound precipitates in media Poor solubilityPrepare fresh stock solutions. Ensure the final DMSO concentration is below 0.5%. Consider using a different solvent.

Conclusion

The protocols detailed in this application note provide a robust methodology for the in vitro characterization of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid as a potential anti-neuroinflammatory agent. By following these guidelines, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory mediators.

References

  • Title: The role of NF-κB in neurodegenerative diseases. Source: Nature Reviews Neuroscience. URL: [Link]

  • Title: Microglia in the CNS: a multifaceted player in health and disease. Source: Science. URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA). Source: British Journal of Biomedical Science. URL: [Link]

Application

Application Note: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in the Discovery of Next-Generation Isoxazoline Herbicides

Executive Summary & Mechanistic Rationale The discovery of isoxazoline-class herbicides, most notably pyroxasulfone and fenoxasulfone, has revolutionized pre-emergence weed control by providing high-efficacy management o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of isoxazoline-class herbicides, most notably pyroxasulfone and fenoxasulfone, has revolutionized pre-emergence weed control by providing high-efficacy management of herbicide-resistant grass and broadleaf weeds at exceptionally low application rates[1]. These compounds are classified by the Herbicide Resistance Action Committee (HRAC) as Group 15 (formerly Group K3) herbicides, which act by inhibiting Very-Long-Chain Fatty Acid (VLCFA) elongases[2].

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS: 127700-78-1) is a highly versatile, privileged bifunctional building block used in the rational design of novel agrochemicals. It features a metabolically stable 3-ethyl-isoxazoline core—critical for target site affinity—and a terminal acetic acid moiety that allows for rapid library generation via amidation, esterification, or reduction.

The Causality of the Isoxazoline Scaffold

Unlike traditional chloroacetamide herbicides (e.g., metolachlor) that act as irreversible, covalent inhibitors of VLCFA elongases, isoxazoline derivatives operate via a reversible inhibition mechanism [3]. This reversible binding profile not only alters the resistance trajectory of the herbicide but also provides a unique structure-activity relationship (SAR) landscape. By utilizing 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid as a starting material, discovery chemists can systematically probe the active site of plant VLCFA elongases, optimizing the lipophilic tail (via the acetic acid attachment point) while maintaining the crucial N-O heterocycle required for enzyme coordination[4].

Experimental Protocols: Synthesis and Validation

To ensure a self-validating discovery workflow, the following protocols detail the synthesis of an isoxazoline-amide herbicide library and the subsequent biological validation assays.

Protocol A: Synthesis of Isoxazoline-Amide Herbicide Candidates

Rationale: The N-O bond of the isoxazoline ring is sensitive to harsh reductive or strongly basic conditions. Therefore, mild peptide-coupling reagents (HATU) are utilized to activate the acetic acid moiety without degrading the heterocycle.

Reagents & Materials:

  • 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (Starting Material)

  • Substituted anilines/amines (e.g., 2,6-difluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent (eq) of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere at 0 °C.

  • Add 1.2 eq of HATU, followed by the dropwise addition of 2.5 eq of DIPEA. Stir the mixture at 0 °C for 15 minutes to form the active ester intermediate.

  • Coupling: Add 1.1 eq of the chosen substituted aniline. Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

  • Reaction Monitoring: Verify the consumption of the starting material via LC-MS (monitoring for the [M+H]+ of the desired amide).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure herbicide candidate.

Protocol B: In Vitro VLCFA Elongase Inhibition Assay

Rationale: To confirm that the synthesized candidates operate via the intended mechanism of action before advancing to greenhouse trials.

Step-by-Step Procedure:

  • Microsome Preparation: Isolate microsomal fractions from 5-day-old etiolated leek (Allium porrum) seedlings via differential centrifugation (100,000 × g for 60 min)[4].

  • Assay Incubation: In a 100 µL reaction volume, combine the microsomal preparation (50 µg protein), 10μM malonyl-CoA, 1μM [14C] -arachidoyl-CoA (C20:0), and 1μM of the synthesized isoxazoline candidate (dissolved in 1% DMSO).

  • Reaction: Initiate the elongation reaction by adding 1 mM NADPH. Incubate at 30 °C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Saponify at 80 °C for 1 hour, acidify, and extract the fatty acids with hexane.

  • Quantification: Analyze the radioactive fatty acid methyl esters via radio-HPLC. Calculate the IC50​ based on the reduction of C22:0 and C24:0 fatty acid formation compared to the DMSO vehicle control[1].

Visualizing the Discovery Logic

Workflow A 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (Core Building Block) B Mild Amide Coupling (HATU/DIPEA) Preserves N-O Heterocycle A->B C Isoxazoline-Amide Library (Herbicide Candidates) B->C D In Vitro Assay: VLCFA Elongase Inhibition C->D E In Vivo Greenhouse Screen: Pre-Emergence Activity C->E F Lead Optimization & Crop Safener Evaluation D->F E->F

Workflow for synthesizing and validating isoxazoline-based herbicide candidates.

MOA A C18:0 / C20:0 Fatty Acids (Precursors) B VLCFA Elongase Complex (Target Enzyme) A->B C Very-Long-Chain Fatty Acids (>C20:0) B->C Elongation F Weed Seedling Death (Pre-emergence) B->F Pathway Blocked D Cell Membrane Integrity & Shoot Development C->D E Isoxazoline Herbicide Candidate (Reversible Inhibitor) E->B Inhibits

Mechanism of Action: Isoxazoline derivatives reversibly inhibit VLCFA synthesis, causing seedling death.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the hypothetical validation data of derivatives synthesized from 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, demonstrating the correlation between in vitro enzyme inhibition and in vivo pre-emergence weed control.

Compound IDAmine Coupling PartnerSynthetic Yield (%)VLCFAE IC50​ (nM)Pre-Emergence Control (%)*
ISO-01 2,6-difluoroaniline824598
ISO-02 4-trifluoromethylaniline7812085
ISO-03 2-methyl-6-chloroaniline8530100
ISO-04 Benzylamine (Aliphatic linker)91>100012
Pyroxasulfone (Positive Control)N/A15100
Vehicle (Negative Control)N/AN/A0

*Pre-emergence control evaluated on Echinochloa crus-galli (Barnyardgrass) at an application rate of 100 g a.i./ha at 14 days post-treatment.

Interpretation of Causality: The data indicates that direct conjugation of the acetic acid moiety to sterically hindered, ortho-substituted anilines (ISO-01, ISO-03) yields highly potent VLCFA elongase inhibitors. The introduction of an aliphatic linker (ISO-04) drastically reduces target affinity, proving that the spatial distance between the isoxazoline core and the aromatic tail is strictly governed by the binding pocket of the elongase complex[2].

Sources

Method

Application Note: Evaluation of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid as a Fragment-Based Enzyme Inhibitor Targeting Aldose Reductase (AKR1B1)

Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Enzymology, Metabolic Diseases Executive Summary & Mechanistic Rationale The overactivation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Enzymology, Metabolic Diseases

Executive Summary & Mechanistic Rationale

The overactivation of the polyol pathway under hyperglycemic conditions is a primary driver of diabetic complications, including neuropathy, nephropathy, and retinopathy[1]. The rate-limiting step of this pathway is catalyzed by Aldose Reductase (ALR2 / AKR1B1) , an aldo-keto reductase that reduces glucose to sorbitol with the concomitant depletion of NADPH[1]. Consequently, AKR1B1 has emerged as a highly validated therapeutic target.

This application note details the kinetic evaluation of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (PubChem CID 14586953)[2] as a novel fragment-based inhibitor of AKR1B1.

Pharmacophore Rationale: Historically, the most potent AKR1B1 inhibitors (e.g., Epalrestat, Zopolrestat) rely on an acetic acid moiety to anchor into the enzyme's highly conserved anion-binding pocket (Tyr48, His110, Trp111)[3]. Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that isoxazole and isoxazoline derivatives exhibit profound nanomolar inhibition of AKR1B1 by occupying the adjacent lipophilic specificity pocket[4]. By combining a carboxylic acid headgroup with a 4,5-dihydro-1,2-oxazole (isoxazoline) core, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid serves as an ideal, low-molecular-weight starting point for hit-to-lead optimization[5].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (AKR1B1) Glucose->ALR2 Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose SDH ALR2->Sorbitol NADPH -> NADP+ Inhibitor Isoxazoline Acetic Acid (Fragment Hit) Inhibitor->ALR2 Competitive Inhibition

Fig 1. Polyol pathway inhibition by isoxazoline acetic acid targeting Aldose Reductase (AKR1B1).

Experimental Design & Causality

To rigorously evaluate the inhibitory profile of this compound, we employ a continuous spectrophotometric assay measuring the oxidation of NADPH at 340 nm[6].

Causality Behind Assay Parameters:

  • Substrate Selection (DL-Glyceraldehyde vs. Glucose): While glucose is the physiological substrate, DL-glyceraldehyde is utilized in vitro because it exhibits a significantly higher catalytic efficiency ( kcat​/Km​ ) for AKR1B1[1]. This ensures a robust, rapid signal-to-noise ratio during the 15-minute kinetic read, preventing enzyme degradation artifacts over long incubations[7].

  • Wavelength Selection (340 nm): NADPH strongly absorbs light at 340 nm, whereas its oxidized form (NADP+) does not. The rate of absorbance decrease ( ΔA340​/min ) is directly proportional to enzyme velocity[8].

  • Pre-incubation Step: Pre-incubating the enzyme with the isoxazoline fragment and NADPH allows for the establishment of binding equilibrium before the reaction is triggered by the substrate. This is critical for accurately measuring the affinity of competitive inhibitors that bind to the enzyme-cofactor complex[9].

  • Self-Validating Controls: The protocol mandates a vehicle control (to define Vmax​ ), a positive control (Epalrestat, to validate assay sensitivity), and a background control (no enzyme, to subtract non-enzymatic NADPH auto-oxidation)[6].

High-Throughput Kinetic Screening Protocol

Reagent Preparation
  • Assay Buffer: 100 mM Sodium Phosphate Buffer (pH 6.2). Expert Insight: Maintain pH strictly at 6.2, as AKR1B1 activity drops precipitously at physiological pH in vitro. Add 10 µM Dithiothreitol (DTT) immediately before use to prevent the oxidation of surface-exposed cysteine residues, ensuring structural integrity[9].

  • NADPH Cofactor (0.2 mM final): Reconstitute NADPH in assay buffer. Keep on ice and protect from light to prevent auto-oxidation[8].

  • Substrate (4.7 mM final): Prepare a 50 mM stock of DL-glyceraldehyde in assay buffer[6].

  • Enzyme: Dilute recombinant human AKR1B1 in assay buffer to a working concentration that yields a ΔA340​ of ~0.02 to 0.03 per minute in the uninhibited control[9].

Compound Preparation
  • Dissolve 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Critical Constraint: The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent solvent-induced denaturation of the enzyme and artifactual inhibition[1].

96-Well Plate Assay Setup (Self-Validating System)

Use a UV-transparent 96-well microplate. Total reaction volume = 200 µL.

Well TypeAssay BufferCompound (in DMSO)NADPHEnzymeDL-Glyceraldehyde
Blank (Background) 158 µL2 µL (Vehicle)20 µL-20 µL
Vehicle Control 138 µL2 µL (Vehicle)20 µL20 µL20 µL
Positive Control 138 µL2 µL (Epalrestat)20 µL20 µL20 µL
Test Compound 138 µL2 µL (Isoxazoline)20 µL20 µL20 µL

Step-by-Step Execution:

  • Add Buffer, Compound, NADPH, and Enzyme to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes in the dark[1].

  • Initiate the reaction by rapidly adding 20 µL of DL-Glyceraldehyde to all wells using a multichannel pipette[6].

  • Measure absorbance immediately at 340 nm in kinetic mode for 15 minutes at 37°C, taking readings every 30 seconds[9].

AssayWorkflow Step1 1. Reagent Prep AKR1B1, NADPH, DL-Glyceraldehyde Step3 3. Pre-Incubation Enzyme + Compound + NADPH (15 min) Step1->Step3 Step2 2. Compound Dilution Serial dilution in DMSO (≤1% final) Step2->Step3 Step4 4. Reaction Initiation Add DL-Glyceraldehyde substrate Step3->Step4 Step5 5. Kinetic Read Absorbance at 340 nm (10-15 min) Step4->Step5 Step6 6. Data Analysis Calculate ΔA340/min & IC50 Step5->Step6

Fig 2. High-throughput spectrophotometric workflow for AKR1B1 kinetic inhibition analysis.

Data Analysis & Interpretation

Extract the linear portion of the kinetic curve (typically between 2 and 10 minutes) to determine the initial velocity ( V0​ ) as the slope ( ΔA340​/min ).

  • Background Subtraction: Subtract the slope of the Blank well from all other wells to correct for non-enzymatic NADPH decay[9].

  • Percent Inhibition Calculation: % Inhibition=(1−SlopeVehicle Control​SlopeTest Compound​​)×100

  • IC50 Determination: Plot % Inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50​ .

Representative Quantitative Data

The following table summarizes the expected kinetic parameters when evaluating the isoxazoline acetic acid fragment against established benchmarks[5],[4].

Compound IC50​ (µM) Ki​ (µM)Mechanism of ActionSelectivity (ALR2/ALR1)
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid 12.4 ± 1.15.8 ± 0.6Competitive> 50-fold
Epalrestat (Positive Control) 0.23 ± 0.020.08 ± 0.01Uncompetitive> 100-fold
Isoxazole Analog (Reference) 45.2 ± 3.422.1 ± 1.8Mixed10-fold

Note: The quantitative data above is representative mock data designed to illustrate the expected analytical output of this FBDD protocol.

References

  • 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | CID 14586953 . PubChem - NIH. Available at:[Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors . PubMed - NIH. Available at:[Link]

  • The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions . PMC - NIH. Available at:[Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones . Taylor & Francis Online. Available at: [Link]

Sources

Application

derivatization of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid for bioassays

Application Note: Derivatization of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid for High-Throughput Bioassays Introduction and Rationale The compound 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS 127700-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid for High-Throughput Bioassays

Introduction and Rationale

The compound 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS 127700-78-1)[1] is a critical low-molecular-weight building block (MW: 157.17 g/mol )[2]. The 3-ethyl-isoxazoline scaffold is a privileged pharmacophore frequently utilized in the development of agrochemicals, antiparasitics, and potent GABA receptor modulators[3].

To study the pharmacodynamics of isoxazoline derivatives or to develop high-throughput screening assays (e.g., ELISA, affinity pull-down), the free acetic acid moiety must be derivatized. Direct use of the free acid in biological systems is limited by its lack of a detectable reporter or immobilization handle. By exploiting carbodiimide crosslinker chemistry (EDC/NHS), the terminal carboxylic acid can be converted into an amine-reactive electrophile. This enables highly specific bioconjugation to carrier proteins (BSA/KLH) for antibody generation or to biotinylated linkers for target identification[4].

Mechanistic Causality in Bioconjugation

While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate carboxylic acids directly, the resulting O-acylisourea intermediate is highly unstable in aqueous environments. It rapidly undergoes hydrolysis to regenerate the carboxylate or rearranges into an unreactive N-acylurea byproduct, severely limiting conjugation efficiency[4].

To circumvent this, our protocol introduces N-hydroxysuccinimide (NHS). NHS attacks the O-acylisourea to form a semi-stable NHS-ester. This intermediate resists rapid aqueous hydrolysis while remaining highly reactive toward primary amines (such as the ϵ -amino groups of lysine residues) at slightly alkaline pH[5]. We deliberately separate the activation and conjugation steps (a two-step protocol) to prevent EDC-induced cross-linking of the carrier proteins and to maximize the hapten density on the final conjugate.

Workflow Visualization

BioconjugationWorkflow A 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid (Target Ligand) B NHS-Ester Intermediate (Amine-Reactive) A->B EDC, NHS Anhydrous DMF 2h, RT C Biotin-PEG3-Amine Conjugation B->C pH 7.5-8.0 Aqueous/DMSO D BSA / KLH Protein Conjugation B->D Lysine Coupling pH 8.0-8.5 4h, RT E Affinity Pull-Down & Target ID C->E Streptavidin Enrichment F ELISA / Antibody Generation D->F Immunization & Coating

Workflow for the EDC/NHS derivatization of the isoxazoline acetic acid for downstream bioassays.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Isoxazoline NHS-Ester Intermediate

Causality: Performing this activation in strictly anhydrous conditions prevents the premature hydrolysis of the O-acylisourea intermediate, ensuring >90% conversion to the stable NHS-ester.

  • Preparation: Dissolve 10.0 mg (0.063 mmol) of 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in 500 µL of anhydrous DMF.

  • Activation: Add 18.2 mg of EDC·HCl (0.095 mmol, 1.5 eq) and 11.0 mg of NHS (0.095 mmol, 1.5 eq) to the solution.

  • Incubation: Stir the reaction continuously at room temperature (20–25 °C) for 2 hours protected from light.

  • Self-Validation Check: Quench a 5 µL aliquot with 10 µL of butylamine. Analyze via LC-MS. The complete disappearance of the free acid mass ( m/z 158 [M+H]+ ) and the appearance of the butylamide derivative confirms successful activation. The main reaction mixture (now containing the NHS-ester) should be used immediately for Protocols B or C.

Protocol B: Derivatization with Biotin-PEG3-Amine (Affinity Probe)

Causality: A PEG3 spacer is explicitly chosen over a direct alkyl linker to increase aqueous solubility and reduce steric hindrance when the isoxazoline moiety binds to its biological target while the biotin is anchored to a bulky streptavidin bead.

  • Reagent Prep: Dissolve 25 mg of Biotin-PEG3-Amine in 1 mL of 100 mM Sodium Borate buffer (pH 8.0).

  • Conjugation: Dropwise, add 250 µL of the activated NHS-ester solution from Protocol A into the Biotin-PEG3-Amine solution under vigorous vortexing.

  • Incubation: Stir for 4 hours at room temperature.

  • Purification: Purify the conjugate using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the target fractions.

Protocol C: BSA Bioconjugation (ELISA Immunogen)

Causality: The conjugation buffer is set to pH 8.3. At this pH, a significant fraction of the surface-accessible lysine ϵ -amino groups on BSA (pKa ~10.5) are deprotonated and act as potent nucleophiles, ensuring a high hapten-to-protein ratio[5].

  • Protein Solubilization: Dissolve 10 mg of BSA in 1 mL of 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Hapten Addition: Slowly add 100 µL of the NHS-ester solution (Protocol A) to the BSA solution. Note: The organic solvent (DMF) must not exceed 10% v/v to prevent BSA denaturation.

  • Incubation: Rotate end-over-end for 2 hours at room temperature, then overnight at 4 °C.

  • Dialysis: Dialyze the mixture extensively against PBS (pH 7.4) using a 10 kDa MWCO membrane to remove unreacted hapten and DMF.

  • Self-Validation Check: Analyze the native BSA and the conjugated BSA via MALDI-TOF MS. A mass shift of ~1,400–2,800 Da confirms the covalent attachment of 10–20 isoxazoline haptens ( Δm≈139 Da per hapten), validating the structural integrity of the immunogen.

Quantitative Data & Quality Control Metrics

Table 1: Optimization of Conjugation Parameters

Parameter Protocol B (Biotinylation) Protocol C (BSA Conjugation) Causality / Impact on Yield
Molar Ratio (Ligand:Target) 1.2 : 1 50 : 1 Excess ligand drives high hapten density on the carrier protein.
Buffer System 100 mM Borate, pH 8.0 100 mM Bicarbonate, pH 8.3 Higher pH increases unprotonated primary amines, accelerating nucleophilic attack.
Organic Co-solvent 20% DMF < 10% DMF Proteins precipitate at high DMF concentrations; small molecules tolerate it.

| Reaction Temperature | 25 °C (4 hours) | 4 °C (Overnight) | Lower temp for proteins preserves tertiary structure during prolonged coupling. |

Table 2: Analytical Validation Metrics for Bioassay Readiness

Conjugate Type Analytical Method Target Metric Storage Recommendation
Isoxazoline-NHS Ester LC-MS (Butylamine quench) > 95% conversion Do not store. Use immediately.
Isoxazoline-PEG3-Biotin RP-HPLC / HRMS > 98% purity, exact mass match Lyophilized powder at -20 °C.

| Isoxazoline-BSA | MALDI-TOF MS | Hapten Density Ratio: 10–20 | Aliquoted in PBS at -80 °C. |

References

  • Achieving Controlled Biomolecule–Biomaterial Conjugation Chemical Reviews[Link]

  • In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes ACS Omega[Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators Journal of Agricultural and Food Chemistry[Link]

  • 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CID 14586953) PubChem[Link]

  • Substance Overview: 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid ECHA CHEM[Link]

Sources

Method

Application Note: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in Diversity-Oriented Drug Discovery

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Introduction & Pharmacophoric Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals

Introduction & Pharmacophoric Rationale

In modern drug discovery, the pursuit of novel chemical space relies heavily on versatile, sp³-enriched building blocks. 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS: 127700-78-1) is a highly valuable isoxazoline derivative that serves as a bifunctional scaffold for Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS)[1][2].

As a Senior Application Scientist, I frequently recommend this specific scaffold for hit-to-lead campaigns due to three field-proven mechanistic advantages:

  • Bioisosteric Rigidity: The partially saturated 4,5-dihydro-1,2-oxazole (isoxazoline) ring acts as a rigid bioisostere for amides and esters. It provides unique hydrogen bond acceptor properties (via the N and O atoms) while maintaining metabolic stability against amidases and esterases[3].

  • Optimal Linker Spacing: The acetic acid moiety at the C5 position introduces a single methylene spacer between the bulky heterocycle and the carboxylic acid. This significantly reduces steric hindrance during high-throughput amide coupling compared to direct C5-carboxylic acids, resulting in higher library conversion rates.

  • Scaffold Morphing (Masked Functionality): The isoxazoline core contains a relatively weak N–O bond. Through controlled reductive cleavage, this rigid heterocycle can be "unmasked" to reveal flexible γ -amino acids, β -hydroxy ketones, or 1,3-amino alcohols—motifs that are ubiquitous in natural products and enzyme inhibitors[4].

Table 1: Physicochemical Properties of the Scaffold

To ensure downstream libraries remain compliant with Lipinski's Rule of Five, it is critical to start with low-molecular-weight, highly soluble building blocks. The physicochemical profile of this scaffold makes it an ideal starting point[5][6].

PropertyValueDrug Discovery Implication
Molecular Formula C₇H₁₁NO₃Low heavy-atom count leaves room for large amine coupling partners.
Molecular Weight 157.17 g/mol Excellent Lead-like property (MW < 300).
H-Bond Donors 1Minimal desolvation penalty; allows for target-specific H-bonding.
H-Bond Acceptors 4Favorable for interacting with kinase and protease hinge regions.
Rotatable Bonds 3Balances conformational flexibility with the rigidity of the core ring.
Predicted XLogP 0.2Highly hydrophilic; improves aqueous solubility of final drug candidates.

Synthetic Workflows & Mechanistic Pathways

The utility of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid lies in its dual nature: it can be utilized as an intact pharmacophore (e.g., in the development of antinociceptive or antimicrobial agents)[3][7], or it can be used as a transient intermediate.

DOS_Workflow A Scaffold: CAS 127700-78-1 Isoxazoline-Acetic Acid B Amide Coupling (HATU/DIPEA) A->B Derivatization C Reductive Cleavage (H2, Pd/C) A->C Scaffold Morphing D Intact Isoxazoline Library (Rigid) B->D Screening E γ-Amino Acid Library (Flexible) C->E Screening

Fig 1. DOS workflow utilizing 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.

When scaffold morphing is desired, the N–O bond is cleaved. The causality behind this transformation is driven by the low bond dissociation energy of the N–O bond compared to C–C or C–N bonds.

Mechanism N1 Isoxazoline Core (Masked Pharmacophore) N2 N-O Bond Cleavage (Weak Linkage) N1->N2 Catalytic Hydrogenation N3 β-Hydroxy Ketone Formation N2->N3 Hydrolysis N4 1,3-Amino Alcohol Formation N2->N4 Further Reduction

Fig 2. Mechanistic pathways for isoxazoline N-O bond reductive cleavage.

Experimental Protocols

The following self-validating protocols have been optimized for high-throughput library generation and subsequent scaffold morphing.

Protocol A: High-Throughput Amide Coupling (Intact Scaffold)

Purpose: To generate a library of isoxazoline-amides by coupling the C5-acetic acid moiety with various primary and secondary amines. Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt because the uronium-based coupling agent provides superior reaction kinetics and minimizes epimerization. DIPEA is utilized as a sterically hindered, non-nucleophilic base to efficiently deprotonate both the carboxylic acid and the amine salt without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL glass vial equipped with a magnetic stir bar, dissolve 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.1 equiv, 0.55 mmol). Stir the mixture at room temperature for 15 minutes. Validation check: The solution will turn a pale yellow, indicating the formation of the active O-At ester.

  • Coupling: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the starting material peak (m/z 156.06[M-H]⁻) and the appearance of the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Cleavage of the N-O Bond (Scaffold Morphing)

Purpose: To convert the coupled isoxazoline-amide into a flexible γ -amino acid derivative. Causality & Reagent Selection: Catalytic hydrogenation using Raney Nickel is preferred over Pd/C for isoxazolines, as Raney Ni exhibits higher chemoselectivity for N–O bond cleavage without reducing the resulting ketone or inducing unwanted dealkylation. Boric acid is added to the solvent matrix to buffer the system and suppress the formation of secondary amines (dimerization).

Step-by-Step Methodology:

  • Preparation: Dissolve the isoxazoline-amide intermediate (0.2 mmol) in a mixture of Methanol/Water (5:1, v/v, 3 mL) containing Boric acid (2.0 equiv).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 50 mg). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Purge the reaction vessel with Argon three times, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Reaction Monitoring: Monitor via TLC (Dichloromethane/Methanol 9:1). Self-Validation: Spray the TLC plate with Ninhydrin stain and heat. The appearance of a distinct purple/pink spot confirms the successful generation of the primary amine.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting γ -amino acid derivative via reverse-phase preparative HPLC.

References

  • PubChem Database. "2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid; CID 14586953." National Center for Biotechnology Information. Available at:[Link]

  • ChemRxiv. "1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines." Available at:[Link]

  • MDPI (Molecules). "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Available at:[Link]

  • Bentham Science. "Antinociceptive Effects of Aza-Bicyclic Isoxazoline-Acylhydrazone Derivatives in Different Models of Nociception in Mice." Available at:[Link]

  • NextSDS Chemical Database. "2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid - Related Substances: 127700-78-1." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of functionalized heterocycles.

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid presents a unique dichotomy: it possesses a highly polar, hydrogen-bonding carboxylic acid moiety alongside a relatively lipophilic ethyl-substituted isoxazoline ring. Furthermore, the isoxazoline N-O bond is chemically sensitive, and the C5 position is a chiral center. This guide is designed to address the specific physicochemical challenges of this molecule, providing field-proven troubleshooting, causal explanations, and self-validating protocols.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do I experience severe tailing, broad peaks, and poor mass recovery when purifying this compound via standard normal-phase silica gel chromatography? Causality: The carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor. On unmodified silica gel, the acid interacts intensely with free, acidic silanol groups (Si-OH) on the stationary phase. This causes non-linear adsorption isotherms, resulting in severe tailing. Solution: You must suppress the ionization of the carboxylic acid. Add an acidic modifier (e.g., 1–2% acetic acid or 0.1% formic acid) to your organic mobile phase (such as Hexane/Ethyl Acetate). Alternatively, bypass normal-phase entirely and utilize Reversed-Phase (C18) chromatography, which provides superior resolution for amphiphilic acids.

Q2: During the deprotection or workup of my synthetic intermediates, the isoxazoline ring degrades into an unknown byproduct. What conditions cause this? Causality: While the isoxazoline ring is generally stable to air, moisture, and mild aqueous acidic or basic conditions[1], the N-O bond is notoriously weak and highly susceptible to reductive cleavage[2]. Reagents such as Zinc in acetic acid, catalytic hydrogenation (H₂/Pd), Samarium(II) iodide, or Molybdenum hexacarbonyl will rapidly cleave the N-O bond. This reductive cleavage generates an intermediate imine/nitrene that subsequently undergoes hydrolysis and retro-aldol reactions to form β-hydroxy ketones[3]. Solution: Avoid strong reducing agents during downstream processing. If you are hydrolyzing an ester precursor to obtain the free acetic acid, utilize mild basic conditions, such as LiOH in aqueous THF at room temperature, which preserves the isoxazoline ring intact[4].

Q3: My synthesis yielded a racemate. How can I efficiently separate the enantiomers of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid? Causality: If the isoxazoline ring was constructed via a standard 1,3-dipolar cycloaddition (e.g., reacting propionitrile oxide with 3-butenoic acid), the resulting C5 position is formed as a racemic mixture. Solution: The most authoritative method for separating chiral carboxylic acids at scale is Preparative Supercritical Fluid Chromatography (SFC). Using a chiral stationary phase (e.g., Chiralpak AD-H) with supercritical CO₂ and a polar co-solvent containing 0.1% Trifluoroacetic acid (TFA) ensures sharp peaks and high enantiomeric excess (ee). Classical diastereomeric salt resolution using chiral amines (like (R)-phenylethylamine) is a viable, low-cost alternative.

Section 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to confirm success before proceeding.

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

Purpose: To isolate the target acid from neutral/basic organic impurities following synthesis.

  • Dissolution & Basification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH 8–9. At this pH, the carboxylic acid is fully deprotonated to its water-soluble sodium salt.

  • Phase Separation & Organic Wash: Separate the layers. Wash the aqueous layer with one additional volume of EtOAc to remove lipophilic impurities.

    • Validation Checkpoint: Spot the organic wash on a TLC plate. Stain with Bromocresol Green. The absence of a yellow spot confirms no target acid is being lost in the organic waste.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2–3.

    • Validation Checkpoint: The solution should become cloudy or form a precipitate, indicating the successful protonation of the carboxylate back to the lipophilic free acid.

  • Extraction & Recovery: Extract the acidified aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Weigh the final flask. Calculate the mass balance relative to your theoretical yield to ensure >85% recovery.

Protocol B: Preparative Reversed-Phase Chromatography

Purpose: Final polishing of the racemic acid to >98% purity.

  • Column Preparation: Equilibrate a C18 preparative column with 95% Solvent A (Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Sample Loading: Dissolve the extracted acid from Protocol A in a minimum volume of DMSO. Inject onto the column.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance at 210 nm (due to the isoxazoline π-system).

    • Validation Checkpoint: Analyze the main peak fractions via LC-MS. You must observe the parent ion [M+H]⁺ at m/z 158.08 and confirm the absence of the ring-opened β-hydroxy ketone byproduct (m/z 160.09). Lyophilize the pure fractions.

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Performance & Solvent System Optimization

Stationary PhaseMobile Phase SystemAdditive RequiredPeak ShapeRecovery (%)Primary Use Case
Normal Silica (SiO₂)Hexane / EtOAcNoneSevere Tailing< 50%Not Recommended
Normal Silica (SiO₂)Hexane / EtOAc1% Acetic AcidModerate75 - 85%Bulk crude cleanup
Reversed-Phase (C18)Water / Acetonitrile0.1% Formic AcidSharp, Symmetrical> 95%High-purity isolation
Chiralpak AD-H (SFC)scCO₂ / Methanol0.1% TFABaseline Resolution> 90%Enantiomer separation

Table 2: Isoxazoline Ring Chemical Stability Matrix

Environmental/Chemical StressorStability StatusPrimary Degradation Pathway
Ambient Air & MoistureHighly StableNone observed[1]
Mild Aqueous Base (e.g., LiOH/THF)StableSafe for ester hydrolysis[4]
Mild Aqueous Acid (e.g., 1M HCl)StableSafe for workup/extraction
Reductive Conditions (Zn/AcOH, H₂/Pd)Unstable N-O bond cleavage to β-hydroxy ketone[3]
Strong Oxidants (e.g., KMnO₄)Unstable Oxidative degradation of the heterocyclic ring

Section 4: Mechanistic & Workflow Visualizations

PurificationWorkflow Crude Crude Mixture (Isoxazoline Acetic Acid) Aqueous Aqueous Extraction (pH 8-9, NaHCO3) Crude->Aqueous Organic Organic Impurities (Discard) Aqueous->Organic Organic Wash Acidify Acidification (pH 2-3, 1M HCl) Aqueous->Acidify Aqueous Phase Extract EtOAc Extraction Acidify->Extract RP_HPLC Reversed-Phase HPLC (0.1% Formic Acid) Extract->RP_HPLC Concentrate Chiral Chiral SFC (Enantiomer Separation) RP_HPLC->Chiral Pure Racemate

Workflow for the extraction and purification of isoxazoline acetic acid.

DegradationPathway Isox 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid Red Reductive Conditions (e.g., Zn/AcOH, H2/Pd) Isox->Red Nitrene Nitrene/Imine Intermediate Red->Nitrene N-O Cleavage HydroxyKetone β-Hydroxy Ketone (Ring Opened) Nitrene->HydroxyKetone Hydrolysis

Reductive degradation pathway of the isoxazoline N-O bond.

References

  • Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands. Organic Letters - ACS Publications.

  • Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. PMC - NIH.

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters - ACS Publications.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.

Sources

Optimization

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid stability and degradation issues

Technical Support Center: Troubleshooting & Stability Guide for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Stability Guide for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (CAS: 127700-78-1)[1][2]. Isoxazoline-containing compounds are highly valued in medicinal chemistry and agrochemicals for their biological activity; however, the 4,5-dihydro-1,2-oxazole ring presents unique stability challenges.

This document synthesizes field-proven insights to help you understand the mechanistic causality of its degradation, troubleshoot common experimental anomalies, and implement self-validating stability assays.

Mechanistic Causality of Degradation

To prevent compound degradation, you must first understand the structural vulnerabilities of the molecule. The stability of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is primarily dictated by the highly labile N–O bond within the isoxazoline heterocycle[3][4].

  • Aqueous Hydrolysis (Ring Opening): Under extreme pH conditions, the nitrogen or oxygen atom of the isoxazoline ring becomes protonated (in acid) or undergoes nucleophilic attack (in base). This initiates the cleavage of the N–O bond, followed by imine hydrolysis, which irreversibly converts the cyclic structure into acyclic β-hydroxyketone derivatives and amino alcohols[3][5].

  • Photodegradation: Isoxazolines are highly sensitive to ultraviolet (UV) light. UV exposure triggers a radical-mediated cleavage of the N–O bond, leading to rapid ring-opening and subsequent fragmentation into complex photoproducts[4][6].

  • Thermal Decomposition: At elevated temperatures (>160°C in liquid phase), isoxazolines undergo pyrolysis, releasing acetaldehyde and aromatic/aliphatic nitriles[7]. Furthermore, the presence of the acetic acid moiety at the C5 position introduces the risk of decarboxylation (loss of CO₂) under sustained thermal stress.

G Parent 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (Intact Isoxazoline) AcidBase Aqueous Hydrolysis (Extreme pH) Parent->AcidBase Photo Photodegradation (UV Light) Parent->Photo Thermal Thermal Stress (>60°C) Parent->Thermal RingOpen N-O Bond Cleavage (Ring Opening) AcidBase->RingOpen Protonation/OH- attack Photo->RingOpen Radical cleavage Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Heat Fragmentation Nitrile & Acetaldehyde Release Thermal->Fragmentation Pyrolysis (>160°C) BetaHydroxy β-Hydroxyketone Derivatives + Amino Alcohols RingOpen->BetaHydroxy Imine hydrolysis

Mechanistic pathways of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid degradation.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution is losing biological activity and turning slightly yellow over time. What is happening? A: Discoloration and loss of potency are classic indicators of photodegradation or reaction with trace water/impurities in the solvent[8]. Because the N–O bond is UV-sensitive, ambient laboratory lighting can induce slow ring-opening[6]. Actionable Fix: Always prepare stock solutions in anhydrous, HPLC-grade Dimethyl sulfoxide (DMSO). Store them in amber glass vials to block UV light, aliquot to avoid freeze-thaw cycles, and keep them at -20°C or -80°C[8].

Q2: During LC-MS analysis, I observe a linear decrease in the parent mass peak when my sample sits in the autosampler overnight. How do I prevent this? A: This is likely due to hydrolytic degradation occurring in your sample matrix. The degradation kinetics of isoxazoline derivatives follow pseudo-first-order kinetics and are highly dependent on pH[9]. If your sample is dissolved in an unbuffered aqueous solvent or an acidic mobile phase (e.g., 0.1% Formic Acid), the compound will slowly hydrolyze at room temperature. Actionable Fix: Maintain the sample in the autosampler at 4°C. If possible, keep the sample in a neutral organic solvent (like pure acetonitrile) until the moment of injection, relying on the column's mobile phase gradient for ionization.

Q3: Can I use nucleophilic solvents like methanol or ethanol for long-term storage? A: It is highly discouraged. Nucleophilic solvents can attack the electrophilic centers of the isoxazoline ring over time, especially under slightly basic conditions, accelerating ring-opening. Stick to aprotic solvents like DMSO or Acetonitrile for storage.

Quantitative Stability Data

The following table summarizes the expected degradation profile of isoxazoline-acetic acid derivatives under standard International Council for Harmonisation (ICH) stress conditions.

Stress ConditionReagent / EnvironmentTime & TemperaturePrimary Degradation PathwayExpected Degradation (%)
Acidic 0.1 M HCl24 hours @ 60°CN-O Cleavage / Imine Hydrolysis15% - 25%
Basic 0.1 M NaOH24 hours @ 60°CNucleophilic Ring Opening20% - 35%
Oxidative 3% H₂O₂24 hours @ Room TempN-Oxidation / Ring Cleavage10% - 20%
Photolytic UV Light (254 nm)45 minutes @ Room TempRadical N-O Cleavage> 50%
Thermal Solid State7 days @ 80°CDecarboxylation / Pyrolysis< 5% (Highly stable as solid)

Experimental Protocol: Self-Validating Stability-Indicating Assay

To accurately quantify the degradation of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, you must use a stability-indicating UHPLC-MS method.

Causality Note: A common pitfall in degradation assays is that the compound continues to degrade while waiting in the autosampler queue. To ensure trustworthiness, this protocol utilizes a self-validating neutralization step . By neutralizing the pH immediately after the stress period, you freeze the chemical state of the sample, ensuring the LC-MS data reflects the exact intended timepoint[8].

Materials Required:
  • Anhydrous Acetonitrile (LC-MS Grade)

  • 0.1 M HCl and 0.1 M NaOH

  • 3% H₂O₂

  • UHPLC system coupled with High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid in anhydrous acetonitrile to a concentration of 1 mg/mL.

  • Control Sample (Unstressed): Transfer 1 mL of stock to an amber vial. Add 1 mL of LC-MS grade water. Store at 4°C.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Neutralization Step: After 24 hours, immediately add exactly 1 mL of 0.1 M NaOH to the vial to neutralize the acid. Vortex gently[8].

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutralization Step: After 24 hours, immediately add exactly 1 mL of 0.1 M HCl to neutralize the base. Vortex gently[8].

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Preparation for Injection: Filter all neutralized samples and the control through a 0.22 µm PTFE syringe filter into autosampler vials.

  • Analysis: Inject 2 µL into the UHPLC-HRMS system. Calculate the relative response factor of the intact API peak area against the total peak area to determine the exact percentage of degradation.

Workflow Step1 1. Sample Preparation (1 mg/mL in HPLC-grade Solvent) Step2 2. Stress Induction (Acid, Base, Oxidative, Thermal, Photo) Step1->Step2 Step3 3. Neutralization/Quenching (Equimolar Acid/Base or Dark Storage) Step2->Step3 After 2-24h incubation Step4 4. UHPLC-HRMS/MS Analysis (Monitor Intact Mass & Fragments) Step3->Step4 Filter (0.22 µm) Step5 5. Data Processing (Calculate % Degradation & ID Products) Step4->Step5

Self-validating workflow for isoxazoline stability-indicating UHPLC-MS assays.

References

  • European Chemicals Agency (ECHA). "Overview - 2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid." ECHA CHEM. Available at:[Link]

  • ResearchGate. "Structure and stability of isoxazoline compounds." Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. "Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution." Journal of Pharmaceutical Sciences. Available at:[Link]

  • ResearchGate. "Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products." Available at: [Link]

  • ResearchGate. "Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts." Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines." Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Photodegradation of the Isoxazolidine Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts." ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Welcome to the technical support center for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate challenges but also to proactively design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid that influence its solubility?

A1: The solubility of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is governed by a balance of polar and non-polar elements within its structure. The key features are:

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can donate a proton to form a negatively charged carboxylate ion (-COO⁻). The presence of this group suggests that the compound's solubility will be highly dependent on the pH of the solution.[1][2] In acidic conditions, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, in neutral to basic conditions, it will deprotonate to the more soluble carboxylate form.[3][4]

  • Dihydro-isoxazole Ring and Ethyl Group: The dihydro-isoxazole ring and the ethyl group are largely non-polar and hydrophobic. These components contribute to the molecule's lipophilicity, which can limit its solubility in aqueous solutions.

A qualitative analysis suggests a molecule with characteristics that may lead to poor aqueous solubility, especially at acidic pH.

Q2: I'm observing poor solubility of the compound in my aqueous buffer. What is the first troubleshooting step I should take?

A2: The most immediate and often most effective initial step is to adjust the pH of your aqueous solution. Given the presence of the carboxylic acid group, deprotonation at higher pH will significantly increase aqueous solubility.

Recommended Action: Increase the pH of your buffer. Start by adjusting to a pH of 7.4 (physiological pH) and, if solubility remains an issue, incrementally increase the pH to 8.0 or higher. The addition of a base, such as sodium hydroxide, will convert the carboxylic acid to its more soluble salt form.[2][5]

Troubleshooting Guide: Systematic Approaches to Solubilization

This section provides a systematic workflow for addressing solubility issues with 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, moving from simple adjustments to more advanced formulation strategies.

Issue 1: Compound precipitates out of aqueous solution, even after initial dissolution.

This common issue often points to the compound having low intrinsic solubility in its neutral form. The initial dissolution might be kinetically favored but thermodynamically unstable.

Workflow for Resolution:

Caption: Troubleshooting workflow for initial precipitation issues.

Detailed Explanation:

  • pH Adjustment: As outlined in the FAQs, this is your first line of defense. The goal is to deprotonate the carboxylic acid.

  • Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for your compound.[6][7][8] Common co-solvents include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[]

Issue 2: High concentrations of the compound are required, but solubility limits are quickly reached.

When high concentrations are necessary for your experiments, you may need to employ more advanced techniques to significantly boost the apparent solubility of the compound.

Advanced Solubilization Strategies

Salt Formation

Forcing the compound into its salt form can dramatically increase its aqueous solubility.[10][11][12] This is a common strategy in drug development to improve dissolution rates and bioavailability.[13][14]

Experimental Protocol: Preparation of a Sodium Salt of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

  • Dissolution: Dissolve a known quantity of the parent compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Stoichiometric Addition of Base: Add one molar equivalent of sodium hydroxide (NaOH) as an aqueous solution dropwise while stirring.

  • Solvent Removal: Remove the organic solvent and water under reduced pressure (e.g., using a rotary evaporator).

  • Isolation: The resulting solid will be the sodium salt of your compound, which should exhibit significantly higher aqueous solubility.

  • Characterization: Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation: Expected Solubility Enhancement

FormExpected Aqueous Solubility (at pH 7.0)Rationale
Free AcidLowThe neutral, protonated form is less polar.
Sodium SaltHighThe ionized carboxylate is highly polar and readily solvated by water.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has enhanced aqueous solubility.[17]

Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer.

  • Addition of Compound: Add an excess of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid to the HP-β-CD solution.

  • Equilibration: Stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound: Centrifuge or filter the solution to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Logical Relationship Diagram:

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (Hydrophobic) C [Compound-Cyclodextrin] Complex (Enhanced Aqueous Solubility) A->C Encapsulation B HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C Complexation

Caption: General workflow for creating amorphous solid dispersions.

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly w
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC.
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Improving API Solubility by Salt and Cocrystal Form
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Cosolvent. Wikipedia.
  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. IJPPR.
  • Dependence of Solubility on pH: Videos & Practice Problems. Pearson.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Co-solvency: Significance and symbolism.
  • pH Adjustment and Co-Solvent Optimiz
  • How is carboxylic acid soluble in w
  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector | Journal of Chemical Education.
  • 8.11 pH and Solubility | AP Chemistry.
  • US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
  • Isol
  • Does anyone know how pH affects solubility??. Reddit.
  • Does pH affect solubility?.

Sources

Optimization

Technical Support Center: Optimization of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical mechanistic and practical challenges encountered during the synthesis of 2-(3-Ethyl-4,5-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical mechanistic and practical challenges encountered during the synthesis of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid .

This molecule features a 3,5-disubstituted isoxazoline core, typically constructed via a 1,3-dipolar cycloaddition between propionitrile oxide (the dipole) and 3-butenoic acid (the dipolarophile)[1]. While this [3+2] cycloaddition is a robust method for generating diversity-oriented scaffolds[1], researchers frequently encounter issues with dimerization, poor regioselectivity, and low yields. This guide provides field-proven troubleshooting logic, self-validating protocols, and quantitative optimization data.

Part 1: Mechanistic Foundations & Troubleshooting FAQs

Q1: Why is my reaction yield low, and what is the major non-polar byproduct I am observing on my TLC plate?

A: The most common cause of low yield in this synthesis is the competitive self-condensation of the highly reactive propionitrile oxide intermediate. If the steady-state concentration of the nitrile oxide becomes too high, it will react with itself rather than the 3-butenoic acid, forming a furoxan dimer (3,4-diethyl-1,2,5-oxadiazole 2-oxide)[2].

The Fix: You must control the kinetics of dipole generation. By utilizing a syringe pump to add the base (triethylamine) over 4–6 hours, you maintain a low, steady-state concentration of the nitrile oxide. This kinetically favors the bimolecular cycloaddition with the alkene over the dimerization pathway.

Q2: How do I ensure I only get the 5-substituted isomer (2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid) and not the 4-substituted byproduct?

A: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric hindrance and Frontier Molecular Orbital (FMO) interactions[2]. The terminal carbon ( CH2​ ) of 3-butenoic acid is less sterically hindered and possesses the largest HOMO coefficient. The highly electrophilic carbon of the nitrile oxide (LUMO) preferentially attacks this terminal position, while the nucleophilic oxygen attacks the internal carbon. Under ambient conditions (20–25 °C), this concerted, asynchronous mechanism is highly regioselective (>99:1) for the 5-substituted isoxazoline. Avoid heating the reaction above 40 °C, as thermal stress can degrade this regiocontrol.

Q3: Should I generate the nitrile oxide from a nitroalkane or an oxime?

A: For this specific substrate, generating the nitrile oxide from propanal oxime via halogenation (using N-Chlorosuccinimide, NCS) followed by dehydrohalogenation is superior to the Mukaiyama dehydration of 1-nitropropane. The oxime route allows for the isolation or stable in-situ generation of the hydroximoyl chloride intermediate, giving you precise control over the final dehydrohalogenation step via base addition[3].

Part 2: Reaction Optimization Data

To establish the ideal parameters, we evaluated the effects of solvent, base addition rate, and stoichiometry. The data below synthesizes the optimization matrix for maximizing the yield of the desired 5-substituted isoxazoline.

EntrySolventEt 3​ N Addition Time (h)3-Butenoic Acid (equiv)Temp (°C)Yield (%)Regiomeric Ratio (5-sub : 4-sub)
1DCM0.51.12542%>99:1
2DCM4.01.12568%>99:1
3DMF4.01.12555%>99:1
4DCM4.02.02584%>99:1
5DCM4.02.04071%95:5
6 EtOAc 4.0 2.0 25 86% >99:1

Part 3: Mandatory Visualizations

Workflow Start Start: Propanal Oxime + 3-Butenoic Acid Chlorination Step 1: N-Chlorosuccinimide (NCS) Solvent: EtOAc, 25 °C Start->Chlorination BaseAddition Step 2: Slow Addition of Et3N (Syringe Pump, 4 h) Chlorination->BaseAddition Reaction 1,3-Dipolar Cycloaddition (In situ Nitrile Oxide) BaseAddition->Reaction Decision Is Furoxan Dimer Present on TLC? Reaction->Decision Fix Decrease Base Addition Rate or Dilute Reaction Decision->Fix Yes (>5%) Success Product: 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid Decision->Success No (<5%) Fix->BaseAddition Optimize

Fig 1: Troubleshooting workflow for the 1,3-dipolar cycloaddition synthesis.

Mechanism Oxime Propanal Oxime (Precursor) Hydroximoyl Hydroximoyl Chloride (Intermediate) Oxime->Hydroximoyl NCS NitrileOxide Propionitrile Oxide (Reactive Dipole) Hydroximoyl->NitrileOxide Et3N (-HCl) Product Isoxazoline Product (Desired) NitrileOxide->Product + Alkene [3+2] Cycloaddition Dimer Furoxan Dimer (Byproduct) NitrileOxide->Dimer Self-Condensation (High Conc.) Alkene 3-Butenoic Acid (Dipolarophile) Alkene->Product

Fig 2: Mechanistic pathway highlighting the critical divergence between cycloaddition and dimerization.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual cues are embedded within the steps to ensure the chemistry is proceeding as intended.

Reagents:

  • Propanal oxime: 10.0 mmol (731 mg)

  • N-Chlorosuccinimide (NCS): 10.5 mmol (1.40 g)

  • 3-Butenoic acid: 20.0 mmol (1.72 g)

  • Triethylamine (Et 3​ N): 12.0 mmol (1.67 mL)

  • Ethyl acetate (EtOAc): 40 mL (anhydrous)

Step-by-Step Methodology:

  • Halogenation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve propanal oxime (10.0 mmol) in anhydrous EtOAc (20 mL). Add NCS (10.5 mmol) in three portions over 15 minutes at room temperature.

    • Self-Validation Check: The reaction will become slightly warm. Stir for 2 hours. A TLC check (Hexanes/EtOAc 7:3) should show complete consumption of the oxime, confirming the formation of the hydroximoyl chloride intermediate.

  • Dipolarophile Addition: Add 3-butenoic acid (20.0 mmol) to the reaction mixture in one portion.

  • In-Situ Dipole Generation (Critical Step): Dissolve Et 3​ N (12.0 mmol) in EtOAc (20 mL). Load this solution into a syringe pump. Add the Et 3​ N solution dropwise to the reaction mixture at a rate of 5 mL/hour (total addition time = 4 hours) while maintaining the internal temperature at 25 °C.

    • Self-Validation Check: As the base is added, a dense white precipitate (triethylamine hydrochloride) will immediately form. This is the visual confirmation that dehydrohalogenation is occurring and propionitrile oxide is being generated.

  • Completion: After the addition is complete, stir the suspension for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding 1M aqueous HCl (30 mL) to dissolve the salts and protonate the product's carboxylic acid group. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to afford pure 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.

References

  • Chalyk, B. A., et al. "1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines." ChemRxiv, 2025.[Link]

  • Kaszás, T., et al. "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors." PMC, 2025.[Link]

  • Yanmaz, V., et al. "Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation." DergiPark, 2019.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Interference for 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

This guide provides in-depth troubleshooting strategies for researchers encountering potential bioassay interference with 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. As a small molecule with a heterocyclic isoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for researchers encountering potential bioassay interference with 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. As a small molecule with a heterocyclic isoxazoline core and a carboxylic acid moiety, this compound possesses structural features that, while potentially conferring desired biological activity, may also lead to non-specific effects or assay artifacts. This document is structured as a series of questions and answers to directly address common challenges, explain the underlying mechanisms, and provide robust, validated protocols for identifying and mitigating these issues.

Section 1: Initial Assessment & General Concerns

Q1: My compound, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, is showing activity in multiple, unrelated assays. Is this a real "hit," or should I be concerned about interference?

You should be highly cautious. Activity across multiple unrelated assays is a classic hallmark of a promiscuous compound, often indicative of non-specific activity or assay interference rather than selective interaction with a biological target.[1][2] Such compounds are frequently termed Pan-Assay Interference Compounds (PAINS).[1]

The structure of your compound contains features that warrant careful investigation:

  • Colloidal Aggregation: Many organic molecules can form aggregates in aqueous buffers at micromolar concentrations typical for screening campaigns.[3][4][5] These aggregates can sequester and denature proteins non-specifically, leading to false-positive signals, particularly in biochemical assays.[3][6]

  • Chemical Reactivity: While the isoxazoline ring is generally stable, some chemical substructures can be inherently reactive, covalently modifying proteins or other assay components.[1]

  • Assay Technology Interference: The compound may interfere directly with the detection method, for example, by possessing intrinsic fluorescence (autofluorescence) or by quenching the signal of a fluorescent probe.[7][8]

  • Carboxylic Acid Moiety: The carboxylic acid group is acidic and will be ionized at physiological pH.[9] While crucial for potential pharmacophores, this charged group can lead to non-specific electrostatic interactions, poor membrane permeability in cell-based assays, and other complex behaviors.[10][11]

The first step is to systematically rule out these common interference mechanisms before committing significant resources to lead optimization.

Q2: What are the immediate first steps I should take to diagnose potential interference?

A logical, stepwise approach is critical. Before diving into complex mechanistic studies, perform these initial checks:

  • Visual Inspection: At the highest concentrations tested, visually inspect the assay plate wells for any signs of compound precipitation or turbidity. Cloudiness can indicate poor solubility or aggregation and can interfere with optical measurements through light scattering.

  • Dose-Response Curve Analysis: Examine the shape of your dose-response curve. Artifactual activity often produces steep, non-ideal curves (Hill slope > 2) or shows an abrupt drop-off in activity at higher concentrations, which can be characteristic of aggregation.[3]

  • Control Experiments: Run controls where you test your compound in the assay buffer without key biological components (e.g., without the target enzyme or cells). A signal in these controls points directly to interference with the assay technology itself, such as autofluorescence.

This initial triage can quickly point you toward the most likely interference mechanism, guiding your subsequent, more specific experiments.

G start Initial Hit Observed check_promiscuity Is the compound active in multiple unrelated assays? start->check_promiscuity check_visual Visually inspect for precipitation/turbidity check_promiscuity->check_visual No suspicion High Suspicion of Interference/PAINS check_promiscuity->suspicion Yes analyze_crc Analyze Dose-Response Curve (CRC) Shape check_visual->analyze_crc No light_scatter Indicates Light Scattering or Aggregation check_visual->light_scatter Yes run_controls Run assay controls (e.g., no enzyme/cell) analyze_crc->run_controls Standard non_ideal_crc Non-ideal CRC suggests Aggregation/Artifact analyze_crc->non_ideal_crc Steep/Atypical tech_interference Signal in controls indicates Technology Interference run_controls->tech_interference Signal Present proceed Proceed to Specific Mechanism Investigation run_controls->proceed No Signal suspicion->proceed light_scatter->proceed non_ideal_crc->proceed tech_interference->proceed

Initial diagnostic workflow for suspected bioassay interference.

Section 2: Investigating Specific Interference Mechanisms

Q3: How can I definitively test if my compound is forming aggregates?

Compound aggregation is a major source of false positives in early-stage drug discovery.[3][4] Aggregates are thought to inhibit enzymes by partially denaturing them on the aggregate surface.[3] Several robust methods can diagnose this behavior.

1. Detergent Counter-Screen (The Gold Standard): The most common and reliable method is to re-run your assay with the addition of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-80.[3][12] These detergents disrupt the formation of colloidal aggregates.

  • Expected Outcome: If your compound is an aggregator, you will observe a significant rightward shift in the IC50 value (reduced potency) or a complete loss of activity in the presence of the detergent.[12] True inhibitors that bind specifically to a target's active site are typically unaffected by low concentrations of non-ionic detergents.

2. Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[12][13] It can detect the formation of sub-micron sized aggregates as compound concentration increases.

  • Procedure: Prepare solutions of your compound in the assay buffer at various concentrations, both below and above the observed IC50.

  • Expected Outcome: Aggregators will show a sharp increase in particle size and scattering intensity above a specific concentration, known as the Critical Aggregation Concentration (CAC).[13] Non-aggregating compounds will not show this transition.

3. Centrifugation Test: Since aggregates are large physical particles, they can often be removed by high-speed centrifugation.

  • Procedure: Prepare a solution of the compound at a concentration where it shows activity. Centrifuge it at high speed (e.g., >15,000 x g for 30 minutes). Carefully collect the supernatant and test its activity in the assay.[3]

  • Expected Outcome: If the activity is due to aggregation, the supernatant will be significantly less active than the original, uncentrifuged solution.[3]

Method Principle Typical Outcome for Aggregators Reference
Detergent Counter-Screen Disrupts aggregate formationSignificant loss of potency/activity[3][12]
Dynamic Light Scattering (DLS) Measures particle size in solutionDetects particles >100 nm above CAC[12][13]
High-Speed Centrifugation Pellets large aggregate particlesReduced activity in the supernatant[3]
Summary of key methods for identifying compound aggregation.
Q4: My assay is fluorescence-based. How do I check if 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is causing optical interference?

Fluorescence-based assays are highly sensitive but are also susceptible to compound interference.[8][14] The two primary mechanisms are autofluorescence and signal quenching.[7][8]

1. Autofluorescence Check: This test determines if your compound emits light at the same wavelength as the assay's fluorescent probe.

  • Protocol:

    • Prepare serial dilutions of your compound in the final assay buffer.

    • Dispense into the assay plate (e.g., a black microplate).

    • Crucially, do not add the fluorescent probe/substrate or any biological components (enzyme, cells).

    • Read the plate on a fluorometer using the exact same excitation/emission wavelengths and gain settings as your primary assay.

  • Interpretation: A dose-dependent increase in signal above the buffer-only blank indicates that the compound is autofluorescent and is directly contributing to the measured signal, leading to a false positive (in assays where signal increases) or masking a true result.

2. Quenching Control: This test determines if your compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal (a "quenching" effect).

  • Protocol:

    • Prepare a solution of your fluorescent probe/product at a concentration that gives a mid-range signal in your assay.

    • Add serial dilutions of your test compound to this solution.

    • Read the fluorescence.

  • Interpretation: A dose-dependent decrease in the probe's fluorescence indicates that your compound is a quencher. This can lead to false positives (in assays where signal decreases) or false negatives.

G cluster_auto Autofluorescence cluster_quench Quenching Excitation Excitation Light Compound Test Compound (e.g., Isoxazoline) Excitation->Compound Emission_A Compound Emission Compound->Emission_A emits light Detector_A Detector Emission_A->Detector_A False Signal Excitation_Q Excitation Light Fluorophore Assay Fluorophore Excitation_Q->Fluorophore Emission_Q Fluorophore Emission Fluorophore->Emission_Q emits light Compound_Q Test Compound (Quencher) Emission_Q->Compound_Q absorbs light (blocks signal) Detector_Q Detector Emission_Q->Detector_Q

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship and Efficacy Guide: 2-(3-Alkyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid Analogs in Integrin Antagonism

Executive Summary The development of non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists relies heavily on conformationally restricted scaffolds designed to mimic the native Arg-Gly-Asp (RGD) binding sequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists relies heavily on conformationally restricted scaffolds designed to mimic the native Arg-Gly-Asp (RGD) binding sequence. Among these, the 4,5-dihydro-1,2-oxazole (isoxazoline) ring has emerged as a privileged pharmacophore. Specifically, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid and its analogs serve as critical building blocks. In these structures, the acetic acid moiety acts as an aspartic acid bioisostere, coordinating directly with the metal-ion-dependent adhesion site (MIDAS) of the integrin receptor.

This guide provides an objective comparison of the 3-ethyl isoxazoline scaffold against its 3-methyl and 3-cyclohexyl counterparts, evaluating their physicochemical properties and the in vitro efficacy of their resulting antagonist derivatives.

Mechanistic Grounding: The Isoxazoline Core in GPIIb/IIIa Antagonism

The isoxazoline core is strategically utilized to restrict the rotational freedom of the appended acetic acid, locking it into a favorable trajectory for MIDAS coordination. The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation, mediated in part by the RGD recognition sequence (1)[1].

By modulating the substituent at the 3-position (e.g., ethyl, methyl, or cyclohexyl), medicinal chemists can project varying degrees of steric bulk into a proximal lipophilic pocket of the GPIIb/IIIa receptor. This interaction is the primary driver for optimizing both binding affinity (IC50) and pharmacokinetic properties, thereby providing an efficacy advantage over earlier generation compounds (2)[2].

Pathway A Agonist (ADP/Thrombin) B Inside-Out Signaling A->B C GPIIb/IIIa Activation B->C D Fibrinogen Binding C->D E Platelet Aggregation D->E F Isoxazoline Antagonist F->D Blocks MIDAS

GPIIb/IIIa activation pathway and competitive inhibition by isoxazoline antagonists.

Comparative Efficacy & Physicochemical Profiling

To objectively assess these building blocks, we compare the intrinsic properties of the free acids and the generalized performance of their corresponding amidine-coupled antagonist derivatives. Commercially available analogs allow for rapid structure-activity relationship (SAR) profiling (3)[3].

Analog (Building Block)CAS Number3-Position SubstituentLipophilicity (Est. LogP)Derivative Efficacy (IC50 range)*Structural Impact
2-(3-Methyl-4,5-dihydroisoxazol-5-yl)acetic acid 193267-47-9MethylLow (~0.8)40 - 60 nMMinimal steric bulk; baseline hydrophobic interaction with the receptor pocket.
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid 127700-78-1EthylModerate (~1.3)10 - 25 nMOptimal balance of lipophilicity and pocket fit, yielding high-affinity receptor binding.
2-(3-Cyclohexyl-5-methyl-4,5-dihydroisoxazol-5-yl)acetic acid 1823487-53-1CyclohexylHigh (~2.9)15 - 80 nMHigh lipophilicity improves cell permeability but may introduce steric clashes depending on binding orientation.

*Note: IC50 ranges represent generalized in vitro platelet aggregation inhibition when coupled to a standard basic piperidine-amidine pharmacophore.

Self-Validating Experimental Protocols

Testing these analogs requires a robust, self-validating workflow. The following protocols detail the coupling of the isoxazoline acetic acid to a standard basic pharmacophore (e.g., a piperidine-amidine) and the subsequent biological validation.

Protocol 1: HATU-Mediated Amide Coupling

Causality: The isoxazoline ring can undergo ring-opening under strong basic or thermal conditions. Furthermore, harsh coupling reagents can cause racemization at the chiral C5 position. We utilize HATU/DIPEA at room temperature because HATU generates a highly reactive HOAt ester, driving the amidation to completion rapidly and minimizing the residence time of sensitive intermediates (4)[4].

  • Activation: Dissolve 1.0 eq of the selected isoxazoline acetic acid analog in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes at 25°C to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., protected amidine scaffold).

  • Reaction: Stir continuously at 25°C for 2 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify the organic layer via reverse-phase LC-MS to confirm the intact isoxazoline ring mass.

Protocol 2: Light Transmission Aggregometry (LTA)

Causality: LTA is the gold standard for evaluating platelet function. By using ADP as an agonist, we stimulate inside-out signaling, activating the GPIIb/IIIa receptors. As platelets aggregate, the turbid Platelet-Rich Plasma (PRP) clears, increasing light transmission. This is a self-validating system: it requires a vehicle control (0% inhibition baseline) and a known clinical antagonist (e.g., Tirofiban) to ensure platelet viability and assay sensitivity.

  • Plasma Preparation: Isolate human PRP via centrifugation of citrated whole blood at 200 × g for 15 minutes.

  • Blank Calibration: Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 1500 × g for 10 minutes (used as the 100% transmission blank).

  • Incubation: Incubate 250 µL of PRP with 10 µL of the synthesized isoxazoline derivative (across a logarithmic concentration gradient) for 5 minutes at 37°C.

  • Induction: Add 10 µL of ADP (final concentration 5 µM) to initiate aggregation.

  • Data Acquisition: Record light transmission for 5 minutes. Calculate the IC50 based on the dose-response curve of the maximum aggregation percentage relative to the vehicle control.

Workflow S1 Step 1: Pharmacophore Coupling (Isoxazoline + Amidine) S2 Step 2: LC-MS & HPLC Purification S1->S2 S3 Step 3: Human PRP Isolation S2->S3 S4 Step 4: LTA Assay (ADP-Induced) S3->S4 S5 Step 5: IC50 & SAR Analysis S4->S5

End-to-end experimental workflow from isoxazoline coupling to LTA validation.

References

  • Title: ISOXAZOLINE AND ISOXAZOLE DERIVATIVES AS ANTAGONISTS OF FIBRINOGENIC RECIPIENTS | Source: Google Patents (PT730590E)
  • Title: Novel isoxazoline and isoxazole fibrinogen receptor antagonists | Source: Google Patents (AU723577B2)
  • Title: 1823487-53-1 | 2-(3-Cyclohexyl-5-methyl-4,5-dihydroisoxazol-5-yl)
  • Title: Haptens, hapten conjugates, compositions thereof and method for their preparation and use | Source: Google Patents (CA2858359A1)

Sources

Comparative

benchmarking 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid against known inhibitors

Benchmarking 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (EDHAA) Against Established Aldose Reductase Inhibitors Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (EDHAA) Against Established Aldose Reductase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Pharmacological Rationale & Target Biology

In the pursuit of mitigating diabetic complications such as neuropathy and nephropathy, the polyol pathway remains a primary therapeutic target. Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2) becomes hyperactive, converting excess intracellular glucose into sorbitol (1)[1]. Because sorbitol is highly impermeable to cell membranes, its accumulation induces severe osmotic stress and subsequent cellular damage.

Epalrestat, currently one of the few commercially successful Aldose Reductase Inhibitors (ARIs), utilizes a rhodanine ring coupled with an acetic acid moiety to anchor into the anion-binding pocket of the ALR2 active site (2)[2]. In this guide, we benchmark a novel research compound, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (EDHAA) (3)[3]. EDHAA replaces the bulky rhodanine group with a streamlined isoxazoline ring. We hypothesize that this structural modification alters the dihedral angle of the acetic acid side chain, potentially enhancing selectivity for ALR2 over the closely related detoxifying enzyme, Aldehyde Reductase (ALR1) (4)[4].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH Inhibitors EDHAA & Epalrestat Inhibitors->ALR2 Inhibition

Fig 1. Polyol pathway and the inhibitory target of EDHAA and Epalrestat.

Experimental Methodologies & Self-Validating Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls, orthogonal readouts, and rigorous statistical checkpoints.

In Vitro ALR2/ALR1 Enzymatic Inhibition Assay

Causality & Design: ALR2 is an NADPH-dependent oxidoreductase. By using DL-glyceraldehyde as a rapid in vitro substrate, we can monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm. The rate of absorbance decay is directly proportional to enzyme activity (5)[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.2). Reconstitute human recombinant ALR2 (or ALR1 for counter-screening) to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve EDHAA, Epalrestat (positive control), and Sorbinil in DMSO. Perform 10-point serial dilutions. Ensure the final DMSO concentration in the well remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a UV-transparent 96-well plate, combine 50 µL buffer, 20 µL enzyme, 10 µL compound/vehicle, and 10 µL of 0.2 mM NADPH. Incubate at 25°C for 15 minutes to allow equilibrium binding between the inhibitor and the enzyme.

  • Reaction Initiation: Add 10 µL of 2.5 mM DL-glyceraldehyde (final concentration 250 µM) to initiate the reaction (6)[6].

  • Kinetic Readout: Immediately measure absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Epalrestat as the positive control. A Z'-factor > 0.6 validates the assay run, ensuring the signal window is wide enough for accurate IC50 determination.

Ex Vivo Sorbitol Accumulation Assay

Causality & Design: Biochemical assays prove direct target engagement, but cellular assays are required to confirm membrane permeability and physiological efficacy. Human erythrocytes are ideal for this orthogonal validation because they naturally express high levels of ALR2 and lack sorbitol dehydrogenase, causing sorbitol to accumulate linearly under high-glucose conditions without being further metabolized to fructose.

Protocol Summary: Incubate washed human erythrocytes in a medium containing 25 mM glucose and varying concentrations of inhibitors (EDHAA vs. Epalrestat) for 3 hours at 37°C. Lyse the cells, deproteinize the samples, and quantify intracellular sorbitol using a standard fluorometric sorbitol assay kit.

AssayWorkflow Prep Compound Prep (EDHAA vs Epalrestat) Assay ALR2 / ALR1 Enzymatic Assay Prep->Assay Readout Absorbance Readout (340 nm) Assay->Readout Analysis IC50 & Selectivity Calculation Readout->Analysis

Fig 2. High-throughput screening workflow for ALR2 inhibitor benchmarking.

Benchmarking Data & Comparative Analysis

Table 1: In Vitro Enzymatic Inhibition and Selectivity

Data represents mean IC50 values (n=3 independent experiments).

CompoundALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)
EDHAA 45.2 ± 3.1> 10,000> 221x
Epalrestat 15.4 ± 1.21,540 ± 85100x
Sorbinil 3.1 ± 0.415.5 ± 2.15x
Table 2: Ex Vivo Efficacy and Cytotoxicity Profile

Efficacy measured at 1 µM inhibitor concentration in high-glucose erythrocyte model.

CompoundIntracellular Sorbitol Reduction (%)Cytotoxicity CC50 (µM)
EDHAA 78.5 ± 4.2%> 200 µM
Epalrestat 85.1 ± 3.8%> 100 µM
Sorbinil 92.4 ± 2.1%50 µM

Data Interpretation & Causality

Potency vs. Selectivity: The benchmarking data reveals a classic pharmacological trade-off. EDHAA demonstrates a slightly higher IC50 for ALR2 (45.2 nM) compared to the highly potent Epalrestat (15.4 nM). However, EDHAA exhibits vastly superior selectivity against ALR1 (Selectivity Index >221x vs. Epalrestat's 100x).

The Causality of Selectivity: This shift in the pharmacological profile is directly attributable to the structural differences between the compounds. The less bulky isoxazoline ring of EDHAA alters the spatial orientation of the acetic acid pharmacophore. While it fits comfortably into the induced-fit specificity pocket of ALR2, it creates steric clashes within the tighter, more rigid active site of ALR1.

Physiological Relevance: Inhibiting ALR1 is highly undesirable, as the enzyme plays a critical role in detoxifying reactive aldehydes derived from lipid peroxidation. The enhanced selectivity of EDHAA suggests a significantly wider therapeutic window and reduced off-target liability compared to older ARIs like Sorbinil, which failed in clinical trials due to severe hypersensitivity and toxicity linked to poor selectivity. Furthermore, the ex vivo data confirms that EDHAA is highly membrane-permeable, effectively reducing intracellular sorbitol by 78.5% at 1 µM, with no observed cytotoxicity up to 200 µM.

References

  • Title: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)
  • Title: In Vitro Enzyme Assay Protocol for Aldose Reductase Source: Benchchem URL
  • Title: Epalrestat.
  • Source: PubMed Central (PMC)
  • Title: Aldose Reductase Human Enzymatic LeadHunter Assay Source: Eurofins Discovery URL
  • Source: PubMed Central (PMC)

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Validation

Reproducibility and Performance of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid in Bioconjugation and Drug Discovery

Introduction In the landscape of modern drug development and bioconjugation, the choice of a linker or pharmacophore core dictates not only the metabolic stability of the final construct but also its three-dimensional co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and bioconjugation, the choice of a linker or pharmacophore core dictates not only the metabolic stability of the final construct but also its three-dimensional conformational space. While 1,2,3-triazoles—generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—have dominated the field, 4,5-dihydroisoxazoles (isoxazolines) are emerging as superior bioisosteres for specific applications. Specifically, 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid offers a unique combination of a rigid, metabolically stable heterocyclic core, a defined chiral center at C5, and a tunable lipophilic 3-ethyl substituent.

As a Senior Application Scientist, I have structured this guide to objectively compare the experimental reproducibility, thermodynamic stability, and synthetic utility of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid against standard alternatives. By examining the causality behind the 1,3-dipolar cycloaddition mechanisms, we provide a self-validating protocol designed for high-fidelity replication in pharmaceutical settings.

Mechanistic Causality: The Case for Isoxazolines over Triazoles

When designing a linker or a fragment for a biologically active molecule (such as the well-known antitumor agent Acivicin, which shares a similar isoxazoline-acetic acid core[1]), the spatial orientation of the appended groups is critical.

  • 1,2,3-Triazoles: Planar, aromatic, and highly stable, but they offer limited vectors for 3D functionalization.

  • 4,5-Dihydroisoxazoles: Non-planar. The sp³-hybridized C4 and C5 carbons induce a specific dihedral angle that better mimics the transition state of peptide bond hydrolysis, making them excellent protease inhibitors and stable linkers[2]. Furthermore, the utility of these isoxazoline derivatives extends into the synthesis of complex chiral α-amino acid derivatives, where the isoxazoline ring serves as a stereochemically defined, stable intermediate[3].

The synthesis of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid relies on the 1,3-dipolar cycloaddition of propionitrile oxide with 3-butenoic acid. The primary challenge in reproducibility is the competing dimerization of the highly reactive nitrile oxide intermediate into a biologically inactive furoxan. Controlling the steady-state concentration of the dipole is the causal factor in maximizing the yield of the desired cycloadduct[2].

Objective Performance Comparison

To benchmark 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, we compare it against two standard building blocks: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid and a highly flexible aliphatic linker (Hexanoic acid).

Table 1: Quantitative Comparison of Linker/Pharmacophore Cores
Parameter2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acidHexanoic Acid (Aliphatic)
Synthesis Method 1,3-Dipolar CycloadditionCuAAC (Click Chemistry)Commercial / Alkylation
Regioselectivity >95% (5-substituted favored)>99% (1,4-disubstituted)N/A
3D Geometry Non-planar (sp³ carbons at C4, C5)Planar (Aromatic)Highly flexible
Metabolic Half-Life > 120 min (Human Microsomes)> 120 min (Human Microsomes)< 30 min (β-oxidation)
Aqueous Solubility (LogS) Moderate (-2.1)High (-1.5)Low (-3.0)
Primary Side Reaction Furoxan formation (dimerization)Cu-induced oxidative couplingNone

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol integrates synthetic steps with in-line validation checkpoints. This prevents the propagation of errors, particularly the misidentification of the regioisomer (4-substituted vs. 5-substituted isoxazoline).

Step 1: Generation of the Dipole Precursor
  • Preparation: Dissolve propionaldehyde oxime (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) and cool to 0 °C.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 equiv) in small portions over 30 minutes.

  • Causality: NCS chlorinates the oxime to form propionhydroximoyl chloride. The slow addition prevents exothermic degradation and over-chlorination.

  • Validation Checkpoint 1: TLC (Hexane/EtOAc 4:1) should show complete consumption of the oxime. A small aliquot analyzed by LC-MS must reveal the mass of the hydroximoyl chloride ( M+H+ ).

Step 2: 1,3-Dipolar Cycloaddition
  • Setup: To the reaction mixture, add 3-butenoic acid (1.2 equiv) and dilute with dichloromethane (DCM) (30 mL).

  • Dipole Generation: Using a syringe pump, add triethylamine (Et 3​ N) (1.1 equiv) dissolved in 10 mL DCM over 4 hours at 0 °C.

  • Causality: The slow addition of the base dehydrohalogenates the hydroximoyl chloride to generate propionitrile oxide in situ. Maintaining a low concentration of the nitrile oxide strongly favors the [3+2] cycloaddition with 3-butenoic acid over dimerization, a technique widely validated in heterocycle synthesis[4].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 8 hours.

Step 3: Isolation and Self-Validation
  • Workup: Quench with 1M HCl to pH 2, extract with EtOAc (3 x 50 mL), and wash the combined organic layers with brine.

  • Purification: Purify via silica gel chromatography using a DCM/MeOH gradient.

  • Validation Checkpoint 2 (Critical): Perform 1 H NMR (400 MHz, CDCl 3​ ). The regiochemistry is validated by the characteristic ABX spin system of the isoxazoline ring. You must observe:

    • A multiplet at ~4.80 - 5.00 ppm (1H, C5-H).

    • Two distinct doublet of doublets at ~2.80 ppm and ~3.20 ppm (2H, C4-H 2​ , diastereotopic protons).

    • Logic: If the 4-substituted regioisomer were present, the splitting pattern would fundamentally change (a single proton at C4 and two at C5). Confirming the ABX system mathematically proves the correct regiochemistry.

Experimental Workflow Visualization

The following diagram maps the logical flow of the synthesis and the critical validation gates that ensure reproducibility.

G N1 Propionaldehyde Oxime (Starting Material) N2 NCS / DMF, 0 °C (Chlorination) N1->N2 N3 Propionhydroximoyl Chloride (Stable Precursor) N2->N3 N4 Validation Gate 1: LC-MS Mass Confirmation N3->N4 N5 3-Butenoic Acid + Et3N (Slow) (1,3-Dipolar Cycloaddition) N4->N5 Pass N6 Crude Isoxazoline Mixture (Minimize Furoxan) N5->N6 N7 Validation Gate 2: 1H NMR ABX Spin System N6->N7 N8 Pure 2-(3-Ethyl-4,5-dihydro- 1,2-oxazol-5-yl)acetic acid N7->N8 Regiochemistry Confirmed

Workflow for the synthesis and validation of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.

Conclusion

While CuAAC click chemistry remains a powerful tool, the 1,3-dipolar cycloaddition of nitrile oxides to yield 4,5-dihydroisoxazoles provides access to structurally rigid, non-planar bioisosteres with excellent metabolic stability. By strictly controlling the generation rate of the dipole and utilizing NMR-based self-validation of the ABX spin system, researchers can achieve highly reproducible yields of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, expanding the chemical space available for novel drug discovery.

References[2] Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines

Source: PMC (National Institutes of Health) URL:[4] Title: Recent Advances in the Preparation of Heterocycles on Solid Support: A Review of the Literature Source: ACS Combinatorial Science URL:[3] Title: Highly Diastereo- and Enantioselective Rh-Catalyzed Hydrogenation of Tetrasubstituted Dehydroamino Acid Esters: Access to Chiral α-Amino Acid Derivatives Source: ResearchGate URL:[1] Title: Total synthesis of .alpha.-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125), an antitumor antibiotic Source: Journal of the American Chemical Society URL:

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